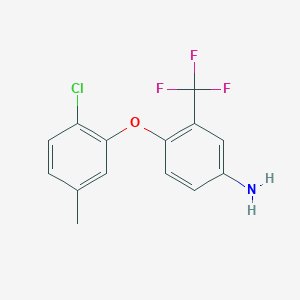

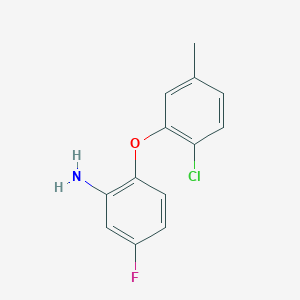

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

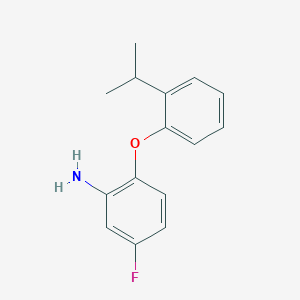

The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions, reductions, and cyclizations. For instance, a fluorinated diamine monomer was prepared by a nucleophilic chloro-displacement reaction followed by reduction of the intermediate dinitro compound . Similarly, benzazepines were synthesized through cyclization of amino alcohols and subsequent demethylation . These methods suggest that the synthesis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine could potentially involve similar strategies, such as nucleophilic aromatic substitution and reduction steps.

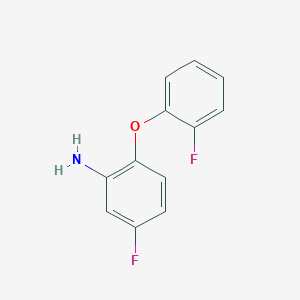

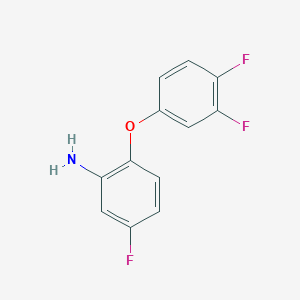

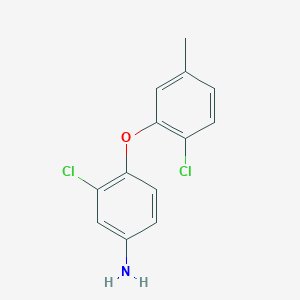

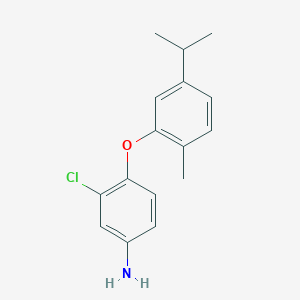

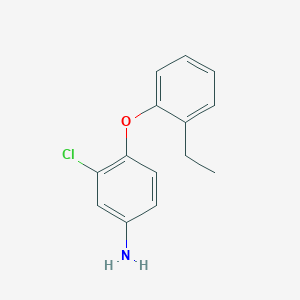

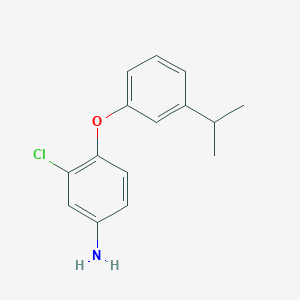

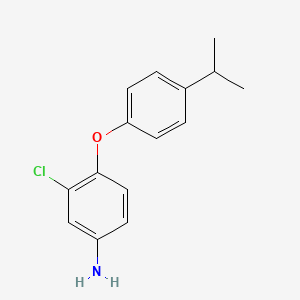

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction and quantum chemical calculations. For example, the crystal structure of a saliciline derivative was determined from single-crystal X-ray diffraction data , and the geometry of another molecule was optimized using DFT calculations . These studies indicate that detailed molecular structure analysis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine would likely involve similar analytical methods to determine bond lengths, angles, and conformations.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes interactions with biological targets, as evidenced by molecular docking studies , and the ability to form polyimides through polycondensation reactions . The dopaminergic activity of certain benzazepines was evaluated through biological assays , suggesting that 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine might also exhibit interesting biological or chemical reactivity, potentially useful in material science or pharmacology.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include high thermal stability, solubility in organic solvents, and good mechanical properties . The low dielectric constants and moisture absorptions of some polyimides suggest that 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine might also possess such desirable properties, making it potentially useful in electronic applications. Additionally, the presence of intramolecular hydrogen bonds in some compounds indicates that similar intramolecular interactions might be expected in the compound of interest, affecting its physical properties and stability.

科学的研究の応用

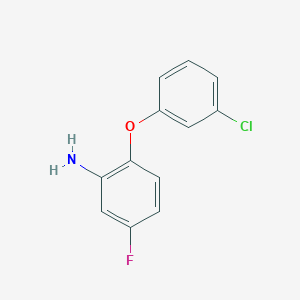

Polymer and Material Science

- The compound has been utilized in the synthesis of fluorinated aromatic diamine monomers, leading to the creation of fluorine-containing polyimides. These polyimides are known for their solubility in polar organic solvents and excellent thermal stability, showing potential for high-performance material applications (Yin et al., 2005).

- It has also been implicated in the formation of novel polyamide-imides, which exhibit remarkable solubility, thermal stability, and mechanical properties. The presence of ether, sulfur, and trifluoromethyl linkages in these polyamide-imides contributes to their unique properties (Shockravi et al., 2009).

Chemical Synthesis and Structural Analysis

- The chemical structure of various derivatives containing the trifluoromethyl-substituted compound has been analyzed, revealing interesting dihedral angles and molecular distances that could be pivotal for understanding the material properties of these compounds (Li et al., 2005).

- Research has been conducted to understand the synthesis and properties of soluble fluorinated poly(ether imide)s with different pendant groups. This work explores the versatility of the compound in creating materials with variable properties (Liu et al., 2008).

Biochemistry and Pharmacology

- In pharmacological studies, derivatives of this compound have been investigated for their potential as neurokinin-1 receptor antagonists. This showcases the compound's relevance in drug design and its therapeutic potential (Harrison et al., 2001).

将来の方向性

特性

IUPAC Name |

4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-12-5-3-9(19)7-10(12)14(16,17)18/h2-7H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNYUZITOIDRKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)